

# Spectroscopic Profile of 4-Methyloctanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Methyloctanoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-methyloctanoic acid** (CAS No. 54947-74-9), a branched-chain fatty acid of interest to researchers, scientists, and professionals in drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented by detailed experimental protocols and a logical workflow for spectroscopic analysis.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4-methyloctanoic acid**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data for 4-Methyloctanoic Acid

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
11.5 - 12.0	br s	1H	-	-COOH
2.35	t	2H	7.5	H-2
1.65	m	2H	-	H-3
1.45	m	1H	-	H-4
1.28	m	6H	-	H-5, H-6, H-7
0.88	t	3H	7.0	H-8
0.87	d	3H	6.5	4-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 200 MHz. Data is representative and may vary slightly based on experimental conditions.

**Table 2: <sup>13</sup>C NMR Spectroscopic Data for 4-Methyloctanoic Acid**

Chemical Shift ( $\delta$ ) ppm	Assignment
180.5	C-1 (C=O)
38.9	C-5
34.2	C-3
32.7	C-4
31.8	C-2
29.2	C-6
22.8	C-7
19.5	4-CH <sub>3</sub>
14.0	C-8

Solvent:  $\text{CDCl}_3$ , Frequency: 50 MHz. Data is representative and may vary slightly based on experimental conditions.

**Table 3: IR Spectroscopic Data for 4-Methyloctanoic Acid**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
2958	Strong, Broad	O-H stretch (Carboxylic Acid)
2925	Strong	C-H stretch (asymmetric, $\text{CH}_2$ )
2856	Strong	C-H stretch (symmetric, $\text{CH}_2$ )
1708	Strong	C=O stretch (Carboxylic Acid Dimer)
1465	Medium	C-H bend ( $\text{CH}_2$ , $\text{CH}_3$ )
1285	Medium	C-O stretch
935	Broad	O-H bend (out-of-plane)

Sample preparation: Neat (liquid film) or ATR.

**Table 4: Mass Spectrometry Data for 4-Methyloctanoic Acid (Electron Ionization)**

m/z	Relative Intensity (%)	Proposed Fragment
158	< 5	$[\text{M}]^+$ (Molecular Ion)
115	~20	$[\text{M} - \text{C}_3\text{H}_7]^+$
101	~30	$[\text{M} - \text{C}_4\text{H}_9]^+$
87	~60	$[\text{M} - \text{C}_5\text{H}_{11}]^+$
73	~100	$[\text{C}_4\text{H}_9\text{O}]^+$
57	~85	$[\text{C}_4\text{H}_9]^+$
43	~75	$[\text{C}_3\text{H}_7]^+$

This data is representative of a typical electron ionization (EI) mass spectrum.<sup>[1]</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are intended to provide a framework for reproducible experimentation.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **4-methyloctanoic acid** (approximately 10-20 mg) is dissolved in deuterated chloroform ( $\text{CDCl}_3$ , 0.5-0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 200 MHz (for  $^1\text{H}$ ) and 50 MHz (for  $^{13}\text{C}$ ) spectrometer.
- **$^1\text{H}$  NMR Acquisition:** Standard acquisition parameters are used, including a  $30^\circ$  pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A sufficient number of scans are signal-averaged to obtain a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled  $^{13}\text{C}$  NMR spectrum is acquired with a  $45^\circ$  pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
- **Data Processing:** The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal ( $\delta$  0.00 ppm).

### Infrared (IR) Spectroscopy

- **Sample Preparation (Neat):** A drop of neat **4-methyloctanoic acid** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.
- **Sample Preparation (ATR):** A small drop of **4-methyloctanoic acid** is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** An FTIR spectrometer, such as a Bruker Tensor 27, is used for analysis.

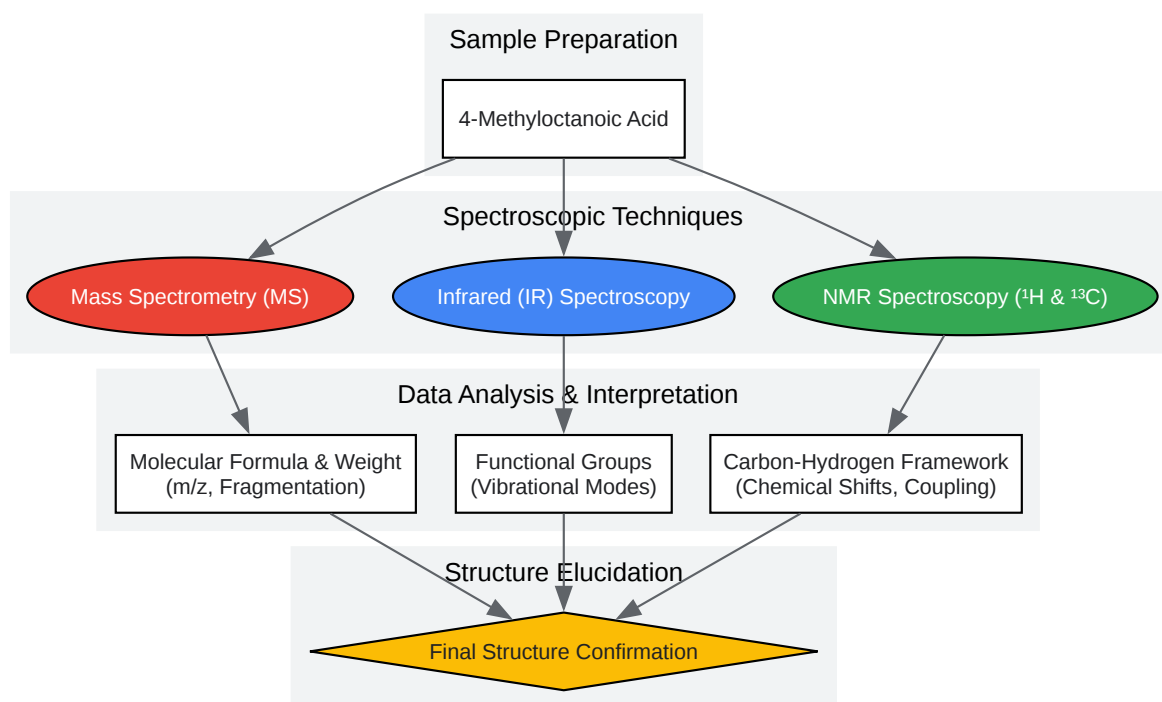
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean, empty salt plates or ATR crystal is recorded and automatically subtracted from the sample spectrum.
- **Data Processing:** The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.

## Mass Spectrometry (MS)

- **Sample Preparation and Introduction:** For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, **4-methyloctanoic acid** may be derivatized to a more volatile ester (e.g., methyl or trimethylsilyl ester) prior to injection. A dilute solution of the analyte in a suitable solvent (e.g., dichloromethane or hexane) is injected into the GC inlet.
- **Gas Chromatography (GC):** A capillary column suitable for fatty acid analysis (e.g., a wax or a 5% phenyl-methylpolysiloxane column) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a final temperature (e.g., 250°C) to ensure separation of the analyte from any impurities.
- **Mass Spectrometry (MS):** The eluent from the GC column is introduced into the ion source of the mass spectrometer. Electron ionization (EI) is typically performed at 70 eV. The mass analyzer scans a mass-to-charge ( $m/z$ ) range of approximately 40-400 amu.
- **Data Analysis:** The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The NIST Mass Spectrometry Data Center is a valuable resource for spectral comparison.<sup>[1]</sup>

## Spectroscopic Analysis Workflow

The logical flow for the spectroscopic identification and characterization of an organic compound like **4-methyloctanoic acid** is depicted in the following diagram.



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Caption: Workflow for Spectroscopic Analysis.

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## References

- 1. 4-Methyloctanoic acid | C<sub>9</sub>H<sub>18</sub>O<sub>2</sub> | CID 62089 - PubChem [pubchem.ncbi.nlm.nih.gov]
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